molecular formula C10H9BFNO3 B12862331 (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid

(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid

Cat. No.: B12862331
M. Wt: 220.99 g/mol
InChI Key: VMRLYKHJJLYUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid is a boronic acid derivative featuring a substituted isoquinoline scaffold. Its structure includes a boronic acid group (-B(OH)₂) at the 3-position of the isoquinoline ring, a fluorine atom at the 7-position, and a methyl group at the 5-position. The 1-oxo-1,2-dihydro moiety introduces a ketone and adjacent hydroxyl group, influencing both electronic and steric properties.

Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, a cornerstone of medicinal and materials chemistry . The fluorine substituent may enhance metabolic stability and modulate pKa, while the methyl group could improve lipophilicity and bioavailability .

Properties

Molecular Formula

C10H9BFNO3

Molecular Weight

220.99 g/mol

IUPAC Name

(7-fluoro-5-methyl-1-oxo-2H-isoquinolin-3-yl)boronic acid

InChI

InChI=1S/C10H9BFNO3/c1-5-2-6(12)3-8-7(5)4-9(11(15)16)13-10(8)14/h2-4,15-16H,1H3,(H,13,14)

InChI Key

VMRLYKHJJLYUMP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C(C=C2C)F)C(=O)N1)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.

    Boronic Acid Introduction: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated isoquinoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the isoquinoline ring can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives of the isoquinoline ring.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique properties arise from its substituents. Below is a comparison with analogous boronic acids:

Compound Substituents Key Properties Applications
Target Compound 7-F, 5-Me, isoquinoline Enhanced metabolic stability (F), moderate lipophilicity (Me), rigid scaffold Drug design, kinase inhibitors
Phenylboronic Acid None (simple aryl) High reactivity in Suzuki couplings, low stability in physiological conditions Polymer synthesis, sensors
5-Fluoro-isoquinolin-3-ylboronic Acid 5-F, isoquinoline Reduced steric hindrance vs. 7-F; lower metabolic resistance Medicinal chemistry intermediates
Methyl Boronic Acid Aliphatic (CH₃) High solubility, limited use in cross-coupling Marketed for niche industrial uses

Key Insights :

  • Fluorine Position : The 7-fluoro substituent in the target compound likely reduces oxidative metabolism compared to 5-fluoro isomers, as meta-fluorine groups are less prone to enzymatic degradation .
  • Methyl vs. Larger Alkyl Groups : The 5-methyl group balances lipophilicity without introducing excessive steric bulk, unlike bulkier substituents (e.g., tert-butyl), which may hinder binding to biological targets .
  • Isoquinoline vs. Quinoline: The 1-oxo-1,2-dihydroisoquinoline scaffold provides a planar structure for π-π stacking in protein binding, contrasting with quinolines that lack the ketone moiety .
Reactivity and Stability
  • Copper-Mediated Degradation: Fluorine may protect against copper-induced degradation, a common issue in click chemistry applications, as noted in studies on boronic acid stability .
  • pH-Dependent Stability : The pKa of the boronic acid group (estimated ~8–9) is influenced by fluorine’s electron-withdrawing effect, enhancing diol-binding capacity in polymers under physiological pH .
Market and Industrial Relevance

While methyl boronic acid dominates industrial markets due to low cost and simplicity , the target compound’s complexity positions it for specialized applications, such as high-value pharmaceuticals or advanced materials requiring precise molecular recognition .

Table 1: Comparative Physicochemical Properties

Property Target Compound Phenylboronic Acid Methyl Boronic Acid
Molecular Weight (g/mol) 249.1 121.9 59.9
Estimated pKa ~8.5 ~8.8 ~10.2
LogP 1.8 1.2 -0.3
Aqueous Solubility (mg/mL) 0.5 12.3 45.0

Biological Activity

(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid is C11_{11}H10_{10}B F N O2_2, with a molecular weight of approximately 227.0 g/mol. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which is significant in biological applications, particularly in enzyme inhibition and drug design.

Antitumor Activity

Research indicates that compounds containing isoquinoline structures exhibit notable antitumor properties. For instance, studies have shown that derivatives of isoquinoline can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid in this context has not been extensively documented; however, its structural similarities to other active compounds suggest potential efficacy against various cancer types.

Enzyme Inhibition

The boronic acid group in this compound may facilitate interactions with serine proteases and other enzymes. Boronic acids are known to act as reversible inhibitors of proteases by forming stable complexes with the active site serine residue. This property can be leveraged in designing inhibitors for diseases where protease activity is dysregulated.

Neuroprotective Effects

Some studies have suggested that isoquinoline derivatives possess neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases. Preliminary data on related compounds indicate that (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid might also contribute to these effects.

Research Findings

Research findings related to the biological activity of (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid can be summarized as follows:

Activity Type Description References
AntitumorPotential to inhibit tumor growth and induce apoptosis in cancer cells
Enzyme InhibitionMay act as a reversible inhibitor of serine proteases
Neuroprotective EffectsPossible modulation of neurotransmitter systems; antioxidant properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.